molecular formula C12H14N4O2 B13053780 3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid

3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid

Cat. No.: B13053780
M. Wt: 246.27 g/mol
InChI Key: OLDGHMYJCSTBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid is a novel chemical entity designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a 4-amino-5-phenyl-1,2,4-triazole scaffold linked to a 2-methylpropanoic acid chain, a structure known to contribute to diverse biological activities. The 1,2,4-triazole core is a privileged structure in medicinal chemistry, present in various clinical drugs such as the antifungal agents fluconazole and itraconazole, and the antiviral rifavirin . The presence of the amino group and the carboxylic acid on the side chain enhances the molecule's potential for forming salt forms, co-crystals, and for further synthetic modification into amides or esters, making it a versatile building block for the creation of new chemical libraries. The primary research applications of this compound are anticipated in the synthesis of more complex molecules for pharmacological screening. Heterocyclic compounds containing the 1,2,4-triazole moiety have demonstrated a wide range of promising biological properties, including antibacterial, antituberculosis, antiviral, and anticancer activities . The carboxylic acid functional group allows for the molecule to be readily conjugated to other pharmacophores or used in the synthesis of propanamide derivatives, a class of compounds whose tautomerism and properties have been the subject of recent scientific study . Researchers can utilize this compound to develop new analogs for evaluating structure-activity relationships (SAR), potentially leading to novel therapeutic agents or agrochemicals. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, in accordance with all applicable laboratory safety procedures.

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

3-(4-amino-5-phenyl-1,2,4-triazol-3-yl)-2-methylpropanoic acid

InChI

InChI=1S/C12H14N4O2/c1-8(12(17)18)7-10-14-15-11(16(10)13)9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3,(H,17,18)

InChI Key

OLDGHMYJCSTBTQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN=C(N1N)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of potassium salt dithiocarbazinate, hydrazine hydrate, and water. The reaction mixture is refluxed for several hours, leading to the formation of the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Differences from Target Compound Synthesis Method Biological Activity/Application Reference
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanoic acid amides Propanoic acid replaced with amide; varied substituents Microwave-assisted synthesis Library for bioactivity screening
(Z/E)-3-(3,4-Diaryl-1,2,4-triazol-5-yl)prop-2-enoic acid Prop-2-enoic acid (double bond) instead of propanoic acid Reaction with maleic anhydride Antiviral, immunomodulating
Lesinurad (2-((5-bromo-4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid Thio-linked acetic acid; bromo and naphthyl substituents Custom synthesis URAT1 inhibitor for gout
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid Bromo substituent instead of amino and phenyl groups Not specified Potential intermediate for further derivatization
2-{3-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}-2-methylpropanoic acid Bis-propanoic acid; triazolylmethyl substituent Not specified Controlled impurity in pharmaceuticals

Key Comparison Points

Isomerism: Unlike (Z/E)-isomers in prop-2-enoic acid analogs , the single-bonded propanoic acid in the target compound avoids geometric isomerism, simplifying synthesis and improving stability.

Synthesis and Scalability Microwave-assisted methods for triazole-propanoic acid amides (e.g., ) suggest efficient scalability (1–10 mmol), whereas the target compound’s synthesis (if similar to ’s TFA-mediated procedures) may require optimization for large-scale production.

Biological Activity Antiviral Potential: The (Z/E)-triazole-prop-2-enoic acids in demonstrated antiviral activity, suggesting the target compound’s triazole core may confer similar properties. Enzyme Inhibition: Lesinurad’s URAT1 inhibition highlights the role of triazole-carboxylic acid derivatives in targeting transporters; the target compound’s phenyl group may modulate selectivity.

Pharmacokinetic Considerations The methyl group in 2-methylpropanoic acid (target) could reduce renal clearance compared to smaller analogs like (2RS)-2-methyl-3-sulphanylpropanoic acid (captopril impurity ). Bis-propanoic acid derivatives () may exhibit altered absorption due to higher molecular weight and polarity.

Biological Activity

The compound 3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid is a derivative of the triazole class of compounds, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial agent, its interactions with key enzymes, and its broader implications in medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C11H14N4O2\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}_2

This structure includes a triazole ring and an amino group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole exhibit significant antimicrobial properties. In particular, the compound has shown effectiveness against various bacterial strains and yeast-like fungi.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 μg/mL
Compound BEscherichia coli1.0 μg/mL
Compound CCandida albicans0.25 μg/mL

Case Study : A study conducted by Gümrükçüoğlu et al. (2023) synthesized several triazole derivatives and tested their antimicrobial activity using agar-well diffusion methods. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics such as gentamicin and ciprofloxacin .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway. Molecular modeling studies suggest that the compound binds effectively to DHFR, indicating potential as a therapeutic agent in cancer treatment.

Table 2: DHFR Inhibition Potency

CompoundIC₅₀ (μM)Comparison to Methotrexate
This compound0.032.7 times more active than MTX

This significant inhibition suggests that the compound could be developed further as a potent DHFR inhibitor for therapeutic applications in oncology .

The biological activity of this compound is primarily attributed to its ability to interfere with microbial cell wall synthesis and inhibit key metabolic pathways in target organisms. The triazole ring plays a crucial role in these interactions by forming hydrogen bonds with active sites on enzymes and receptors.

Research Findings

Extensive research has been conducted on various derivatives of triazoles. For instance:

  • Antitumor Activity : Some derivatives have shown promising antitumor activity comparable to established chemotherapeutics like doxorubicin.
  • Schistosomicidal Activity : Certain compounds were found to be effective against schistosomiasis, a parasitic disease caused by flatworms.

These findings highlight the versatility of triazole derivatives in addressing multiple health challenges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.